molecular formula C7H11F2NO2 B12093367 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid

Cat. No.: B12093367
M. Wt: 179.16 g/mol
InChI Key: ZQPVXXUOCLWIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid is a fluorinated organic compound with a unique structure that includes a pyrrolidine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a precursor compound, such as 4-chloro-3-fluoropyridine, undergoes substitution with a fluorinating agent like potassium fluoride (KF) to introduce the fluorine atoms .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions, such as temperature and solvent choice, are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like potassium fluoride (KF) and sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropyrrolidine-2-carboxylic acid: Similar in structure but with different substituents on the pyrrolidine ring.

    2,5-Difluoropyridine: Another fluorinated compound with a pyridine ring instead of a pyrrolidine ring.

Uniqueness

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

3-(4,4-difluoropyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C7H11F2NO2/c8-7(9)3-5(10-4-7)1-2-6(11)12/h5,10H,1-4H2,(H,11,12)

InChI Key

ZQPVXXUOCLWIJM-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.